6-Hydroxymethyl-4-methoxy-2H-pyran-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8O4 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
6-(hydroxymethyl)-4-methoxypyran-2-one |
InChI |
InChI=1S/C7H8O4/c1-10-5-2-6(4-8)11-7(9)3-5/h2-3,8H,4H2,1H3 |
InChI Key |
LQJXQKKJSKMSHO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=O)OC(=C1)CO |
Canonical SMILES |
COC1=CC(=O)OC(=C1)CO |
Synonyms |
opuntiol |
Origin of Product |
United States |
Natural Abundance and Isolation Methodologies
Discovery and Source Organisms
The compound 6-Hydroxymethyl-4-methoxy-2H-pyran-2-one, also known by its trivial name Opuntiol, is a natural product that has been identified in both plant and fungal species. nih.govresearchgate.netnih.govnih.gov Its discovery is linked to phytochemical investigations of various organisms.
The primary plant source from which this compound has been isolated is Opuntia dillenii Haw, a member of the Cactaceae family. nih.govresearchgate.netresearchgate.net This plant is typically found in tropical and subtropical semi-desert regions. researchgate.net The compound is one of many oxygenated constituents identified from this plant species. nih.govresearchgate.net It has also been reported to be present in Opuntia elatior. nih.gov
| Plant Source | Family | Common Name |
| Opuntia dillenii Haw nih.govresearchgate.net | Cactaceae | Prickly Pear |
| Opuntia elatior nih.gov | Cactaceae | - |
Beyond the plant kingdom, this compound and related pyran-2-one derivatives have been identified from fungal sources. nih.gov For instance, a study investigating the metabolome of a marine-sourced fungus, Penicillium restrictum, isolated from the blue mussel Mytilus edulis, highlighted a significant chemical diversity of pyran-2-ones. nih.gov This research demonstrates that fungi, including those from marine environments, are a source of a wide array of pyran-2-one compounds. nih.gov
Advanced Extraction and Purification Protocols
The isolation of this compound from its natural sources involves a multi-step process that combines solvent extraction with various chromatographic techniques to achieve a high degree of purity.
The initial step in isolating the compound from plant material such as Opuntia dillenii Haw involves exhaustive extraction using a polar solvent. nih.govresearchgate.net
Primary Extraction: The shade-dried and ground plant material is extracted with methanol (B129727) at room temperature. nih.govresearchgate.net
Solvent Partitioning: The crude methanol extract is then concentrated, dissolved in water, and subjected to liquid-liquid partitioning with a series of solvents of increasing polarity. This typically includes n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. nih.govresearchgate.net The target compound, this compound, is found predominantly in the chloroform-soluble fraction. nih.govresearchgate.net
| Extraction Step | Solvent(s) Used | Purpose |
| Initial Extraction | Methanol | To create a crude extract from the plant material. nih.govresearchgate.net |
| Liquid-Liquid Partitioning | n-hexane, Chloroform, Ethyl Acetate, n-Butanol | To separate compounds based on their polarity; this compound is concentrated in the chloroform fraction. nih.govresearchgate.net |
Following solvent extraction, chromatographic methods are essential for the purification of this compound from the complex mixture of the chloroform fraction. nih.govresearchgate.net
Column Chromatography: The chloroform extract is first subjected to column chromatography over a silica (B1680970) gel stationary phase. A gradient elution system is used, starting with a nonpolar solvent like hexane (B92381) and gradually increasing the polarity by adding chloroform, followed by methanol. nih.govresearchgate.net
Flash Chromatography: Fractions collected from the initial column chromatography that contain the target compound are further purified. This is often achieved using flash silica gel chromatography with a specific eluent mixture, such as 2% methanol in chloroform (MeOH:CHCl₃, 2:98), to yield the purified crystalline compound. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC): While specific preparative HPLC protocols for this compound are not detailed in the cited literature, HPLC is a standard technique for the analysis and purification of related pyran-2-one compounds. sielc.com Reverse-phase HPLC methods using acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid, are scalable and can be adapted for preparative separation. sielc.com
| Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Result |
| Column Chromatography | Silica Gel | Gradient of Hexane, Chloroform, and Methanol | Separation of the crude extract into multiple fractions. nih.govresearchgate.net |
| Flash Chromatography | Silica Gel | 2% Methanol in Chloroform | Isolation of purified, crystalline this compound. nih.govresearchgate.net |
Chemical Synthesis and Synthetic Strategies for 6 Hydroxymethyl 4 Methoxy 2h Pyran 2 One and Its Analogues
Total Synthesis Approaches
The total synthesis of 6-hydroxymethyl-4-methoxy-2H-pyran-2-one and its analogues often involves the construction of the core 2H-pyran-2-one ring system. A variety of methods can be employed to prepare 2H-pyran-2-ones, with the specific strategy depending on the desired substitution pattern of the final compound. researchgate.net One-pot syntheses have been developed for 3-acylamino derivatives of various pyran-2-one ring systems. researchgate.netsemanticscholar.org These methods typically utilize compounds with a highly activated methylene (B1212753) or methyl group, which are reacted with a one-carbon building block and an N-acylglycine in acetic anhydride. semanticscholar.org
For instance, a one-pot synthesis for 3-benzoylamino derivatives of 2H-pyran-2-ones starts from aryl-substituted acetone (B3395972) derivatives, N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), and hippuric acid in acetic anhydride, resulting in high yields of the target compounds. semanticscholar.org The benzoyl protective group can subsequently be removed by heating in sulfuric acid to yield the corresponding 3-amino-2H-pyran-2-ones. semanticscholar.org
Analogues of hispidin (B607954) have been prepared, and their infrared carbonyl absorption frequency has been shown to be dependent on the position of the hydroxyl group in the phenyl ring. rsc.org
Derivatization and Functionalization Strategies
O-Substitution Reactions
The hydroxyl and methoxy (B1213986) groups on the this compound scaffold provide opportunities for O-substitution reactions to create a variety of derivatives. While specific examples of O-substitution on this compound itself are not extensively detailed in the provided results, the general reactivity of the 2H-pyran-2-one core suggests that such modifications are feasible. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline involves modifications of a methoxy-substituted ring system, indicating the potential for similar reactions on pyranone structures. atlantis-press.com
Multi-Component Reaction Protocols (e.g., Knoevenagel–Michael)
Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like pyran derivatives in a single step. mdpi.comnih.gov The Knoevenagel condensation followed by a Michael addition is a common strategy. mdpi.comnih.govresearchgate.netrsc.orgnih.gov This tandem reaction can be used to construct a variety of substituted 2-amino-4H-pyrans and related heterocyclic systems. acs.org
The general mechanism involves the Knoevenagel condensation of an aldehyde with an active methylene compound, such as malononitrile, often catalyzed by a base. youtube.com This is followed by a Michael addition of a C-H activated acidic compound and subsequent cyclization to form the pyran ring. acs.org Various catalysts, including organocatalysts like urea, have been employed to promote these reactions under green and sustainable conditions, such as in aqueous ethanol (B145695) at room temperature. acs.org These methods offer benefits like high yields, short reaction times, and easy product separation. researchgate.net
For example, the synthesis of 2-amino-4H-benzo[h]chromene-3-carbonitrile can be achieved through a Knoevenagel–Michael reaction, demonstrating the utility of this approach for constructing fused pyran systems. researchgate.net
Green Chemistry Principles in Synthesis
Green chemistry principles are increasingly being applied to the synthesis of pyran derivatives to create more sustainable and environmentally friendly processes. mdpi.comnih.gov This includes the use of reusable catalysts, solvent-free reaction conditions, and microwave irradiation. researchgate.netmdpi.comnih.gov
Several studies have focused on developing green one-pot methodologies for synthesizing pyran analogues. mdpi.comnih.gov These approaches often utilize heterogeneous catalysts, which are economical, eco-friendly, and can be easily recovered and reused. mdpi.comnih.gov For instance, a multicomponent reaction of malononitrile, aromatic aldehydes, and 4-hydroxy-6-methyl-2H-pyran-2-one has been developed using an ionic liquid as a catalyst under solvent-free conditions, producing pyran derivatives in excellent yields. mdpi.com Another example is the use of an orange extract as a green catalyst for the synthesis of 2-amino-4H-chromene derivatives under ultrasound irradiation or reflux conditions. researchgate.net
Microwave-assisted synthesis has also been explored as a green alternative to conventional heating. In the synthesis of certain fused pyran-2-ones, microwave irradiation has been shown to be a viable activation method. researchgate.netumich.edu
Chemoenzymatic Synthesis and Bioconversion Techniques
Chemoenzymatic synthesis and bioconversion offer powerful and selective methods for producing this compound and its derivatives. researchgate.netresearchgate.netresearchgate.net These techniques leverage the high specificity of enzymes to perform reactions that can be challenging to achieve through traditional chemical methods.
Hispidin can be synthesized from 5,6-dehydrokawain (DK) through hydrolysis and subsequent metabolism by the cytochrome P450 2C9 (CYP2C9) enzyme found in rabbit liver microsomes. researchgate.net This demonstrates a bioconversion pathway to obtain the target compound.
Furthermore, the biosynthesis of hispidin in fungi has been studied, revealing key enzymes involved in its production. nih.govnih.govmdpi.com Hispidin synthase (HispS) is responsible for synthesizing hispidin from caffeic acid. mdpi.com Another key enzyme, hispidin 3-hydroxylase (H3H), an NAD(P)H-dependent monooxygenase, catalyzes the conversion of hispidin to 3-hydroxyhispidin. rug.nl Understanding these enzymatic pathways opens up possibilities for producing hispidin and its derivatives through engineered microorganisms or purified enzyme systems. For example, the enzyme PheG from Phellinus igniarius has been shown to catalyze the aldol (B89426) condensation to form hispidin. researchgate.net
The production of hispidin polyphenols in submerged cultures of medicinal mushrooms like Sanghuangporus vaninii can be influenced by the addition of polyunsaturated fatty acids, which affect the activity of key enzymes in the phenylpropanoid pathway. nih.govresearchgate.net
Spectroscopic and Computational Structural Elucidation
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in determining the molecular structure of organic compounds by probing the interactions of molecules with electromagnetic radiation. The characterization of 6-Hydroxymethyl-4-methoxy-2H-pyran-2-one has been reported using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the structural analysis of this compound, both ¹H and ¹³C NMR techniques were employed to confirm its identity. researchgate.netnih.gov
¹³C NMR Spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound should display seven unique carbon signals, corresponding to the carbonyl carbon, the four sp² carbons of the pyranone ring, the sp³ carbon of the hydroxymethyl group, and the sp³ carbon of the methoxy (B1213986) group. The chemical shifts provide insight into the electronic environment of each carbon atom. pdx.edu
While the use of these techniques for the characterization of Opuntiol is documented, specific chemical shift and coupling constant data were not available in the reviewed literature. researchgate.netnih.gov
Interactive Data Table: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) Range | Multiplicity | Integration |
| H-3 | Vinylic region | Doublet | 1H |
| H-5 | Vinylic region | Doublet | 1H |
| -CH₂OH | Aliphatic (downfield due to -OH) | Singlet/Triplet | 2H |
| -CH₂OH | Variable | Singlet | 1H |
| -OCH₃ | Aliphatic (downfield due to -O) | Singlet | 3H |
Note: Data is based on general principles of NMR spectroscopy for this structural class. Specific experimental values were not found in the searched literature.
Interactive Data Table: Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) Range |
| C-2 (C=O) | 160-170 |
| C-3 | 90-100 |
| C-4 (C-O) | 170-180 |
| C-5 | 95-105 |
| C-6 (C-O) | 160-170 |
| -C H₂OH | 55-65 |
| -OCH₃ | 55-60 |
Note: Data is based on general principles of NMR spectroscopy for this structural class. Specific experimental values were not found in the searched literature.
Mass Spectrometry (MS and High-Resolution Tandem MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₇H₈O₄, corresponding to a monoisotopic mass of 156.0423 Da. nih.gov
In a typical electron ionization (EI) mass spectrum, the molecule would first form a molecular ion ([M]⁺), which may then undergo fragmentation. The fragmentation pattern is a unique fingerprint that helps in structural elucidation. Common fragmentation pathways for this molecule would likely involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or formaldehyde (B43269) (CH₂O), as well as cleavage of the methoxy and hydroxymethyl groups.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition. Tandem MS (MS/MS) could further be used to isolate and fragment specific ions to establish connectivity within the molecule.
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| Ion | m/z (Nominal) | Possible Loss from Molecular Ion |
| [C₇H₈O₄]⁺ | 156 | Molecular Ion |
| [C₇H₅O₃]⁺ | 137 | Loss of H₃O |
| [C₆H₅O₃]⁺ | 125 | Loss of CH₃O |
| [C₆H₈O₃]⁺ | 128 | Loss of CO |
| [C₆H₅O₂]⁺ | 110 | Loss of H₂O and CO |
Note: This table represents plausible fragmentation patterns based on general principles of mass spectrometry. Specific experimental data were not found in the searched literature.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present in a compound. The FT-IR spectrum of this compound has been reported as part of its characterization. nih.gov
Key expected absorption bands would include:
A broad O-H stretching vibration for the hydroxyl group, typically in the range of 3500-3200 cm⁻¹.
C-H stretching vibrations for the vinylic and aliphatic protons, typically between 3100-2800 cm⁻¹.
A strong C=O stretching vibration for the α,β-unsaturated lactone (ester) carbonyl group, expected around 1750-1710 cm⁻¹.
C=C stretching vibrations for the double bonds within the pyranone ring, typically in the 1680-1600 cm⁻¹ region.
C-O stretching vibrations for the ether and ester linkages, typically in the 1300-1000 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated electronic systems. The α,β-unsaturated pyranone ring system in this molecule is a chromophore that would absorb UV light. The position of the absorption maximum (λ_max) is indicative of the extent of conjugation.
X-ray Crystallography for Solid-State Structure Determination
The precise three-dimensional arrangement of atoms in the solid state for this compound was determined by single-crystal X-ray diffraction. researchgate.net This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.
The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The molecule is nearly planar, with the exception of the hydrogen atoms of the methylene (B1212753) and methyl groups. researchgate.net The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Classical O-H···O hydrogen bonds and non-classical C-H···O interactions link the molecules, forming a three-dimensional network. researchgate.net
Interactive Data Table: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₇H₈O₄ |
| Formula weight | 156.13 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 4.0499 (5) |
| b (Å) | 18.101 (2) |
| c (Å) | 9.4743 (13) |
| β (°) | 96.720 (7) |
| Volume (ų) | 689.76 (15) |
| Z | 4 |
| Calculated density (Mg m⁻³) | 1.503 |
Source: Abbasi et al., 2010 researchgate.net
Interactive Data Table: Selected Bond Lengths for this compound
| Bond | Length (Å) |
| O1—C2 | 1.216 (2) |
| O1—C6 | 1.378 (2) |
| O3—C4 | 1.353 (2) |
| O3—C7 | 1.442 (2) |
| C2—C3 | 1.442 (3) |
| C3—C4 | 1.343 (3) |
| C4—C5 | 1.439 (3) |
| C5—C6 | 1.341 (3) |
Source: Abbasi et al., 2010 researchgate.net
Quantum Chemical and Theoretical Analysis of Molecular Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing experimental data. These methods can predict molecular geometries, spectroscopic properties, and electronic features, providing deeper insight into the structure and reactivity of a molecule.
Density Functional Theory (DFT) Calculations
While specific DFT studies for this compound were not found in the searched literature, the methodology is well-established for similar pyrone structures. Such calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or higher.
A DFT analysis of this compound would typically involve:
Geometry Optimization: Calculating the lowest energy conformation of the molecule, which provides theoretical bond lengths and angles. These can be compared with experimental X-ray diffraction data to validate the computational model.
Vibrational Frequency Calculation: Predicting the IR and Raman spectra. The calculated frequencies can be compared with experimental IR data to aid in the assignment of specific absorption bands to particular vibrational modes of the functional groups.
Electronic Property Analysis: Calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack.
NMR Chemical Shift Calculation: Predicting ¹H and ¹³C NMR chemical shifts. This can be a valuable tool for assigning signals in experimental spectra, especially for complex molecules.
These computational approaches provide a theoretical framework that enhances the understanding of the experimental spectroscopic and crystallographic data.
Conformational Analysis and Molecular Dynamics Studies
The conformation of this compound has been elucidated through single-crystal X-ray diffraction. researchgate.net These studies reveal that the molecule is nearly planar. researchgate.net The pyran-2-one ring system shows only minor deviations, with the maximum deviation from planarity being 0.027 Å for the O4 atom. researchgate.net The primary exceptions to this planarity are the hydrogen atoms of the hydroxymethyl and methoxy groups. researchgate.net
The solid-state conformation is significantly influenced by intermolecular forces. The crystal packing is stabilized by a network of O—H⋯O and C—H⋯O hydrogen bonds, which link individual molecules into a three-dimensional supramolecular structure. researchgate.net Key torsion angles determined from crystallographic data, such as O1–C5–C6–O4 (177.77°) and C4–C5–C6–O4 (-2.9°), further define the orientation of the substituent groups relative to the pyran core. researchgate.net
| Parameter | Value |
|---|---|
| Formula | C₇H₈O₄ |
| Molecular Weight | 156.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0499 (5) |
| b (Å) | 18.101 (2) |
| c (Å) | 9.4743 (13) |
| β (°) | 96.720 (7) |
| Volume (ų) | 689.76 (15) |
| Z | 4 |
Data sourced from Acta Crystallographica Section E. researchgate.net
To complement solid-state data, computational methods like Molecular Dynamics (MD) simulations are employed to study the molecule's behavior in a dynamic environment, such as in solution. semanticscholar.org MD simulations for pyran-2-one analogues typically involve setting up a system with the solute molecule in a solvent box (e.g., water, treated with models like the simple point charge (SPC) model) and simulating its motion over time (e.g., 10 nanoseconds) at a constant temperature and pressure (e.g., 300 K and normal pressure). semanticscholar.org These simulations allow for the exploration of conformational landscapes, stability, and interactions with the solvent. semanticscholar.orgnih.gov For instance, MD studies can reveal the flexibility of the hydroxymethyl group and the stability of the pyran ring, providing insights that are not accessible from static crystal structures. nih.gov
Electronic Circular Dichroism (ECD) and DP4 Calculations for Absolute Configuration
While this compound is an achiral molecule, the analytical techniques of Electronic Circular Dichroism (ECD) and DP4 (or DP4+) calculations are indispensable tools for the structural elucidation of its chiral derivatives and related natural products. nih.govnih.gov
Electronic Circular Dichroism spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov It is particularly sensitive to the spatial arrangement of chromophores, making it a powerful method for determining the absolute configuration of stereogenic centers. nih.gov For a chiral analogue of this compound, the experimental ECD spectrum would be compared with theoretical spectra calculated using quantum-chemical methods like time-dependent density functional theory (TD-DFT). nih.gov A close match between the experimental and a calculated spectrum for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. nih.gov
DP4 and its updated version, DP4+, are probabilistic methods that aid in assigning the correct relative and absolute configuration of a molecule. nih.govfrontiersin.org This is achieved by comparing experimental ¹H and ¹³C NMR chemical shifts with those calculated for all possible stereoisomers using DFT (specifically, the GIAO method). nih.gov The DP4+ probability is then calculated to determine which isomer has the highest likelihood of matching the experimental data. frontiersin.org This approach is especially valuable for complex natural products with multiple stereocenters or where NMR data alone is insufficient for a conclusive structural assignment. nih.gov For chiral derivatives of the pyran-2-one class, this computational pipeline provides a high degree of confidence in structural assignments. nih.gov
Biosynthetic Pathways and Mechanistic Studies
Polyketide Pathway Investigations
Fungal pyran-2-ones are predominantly synthesized via the polyketide pathway. nih.govmdpi.com This pathway utilizes simple carboxylic acid building blocks, assembling them into a linear polyketide chain that undergoes a series of modifications, including cyclization, to form the characteristic pyrone ring. The enzymes responsible for this assembly are large, multifunctional proteins known as polyketide synthases (PKSs). nih.gov Fungi, including various Penicillium species, possess a remarkable diversity of PKS genes, enabling them to produce a wide array of polyketide structures. epa.gov
The fundamental building blocks for the polyketide chain of 6-Hydroxymethyl-4-methoxy-2H-pyran-2-one are derived from the acetate-malonate pathway. nih.goviaea.org This central metabolic route begins with acetyl-CoA, which serves as the starter unit for the growing polyketide chain. Subsequent elongation of the chain is achieved through the sequential addition of two-carbon units derived from malonyl-CoA. iaea.org
The biosynthesis of a closely related compound, 5,6-dihydro-4-methoxy-2H-pyran-2-one, in Penicillium italicum has been investigated, with findings suggesting its origin from a polyketide precursor. nih.gov It is proposed that the biosynthesis could involve either an unusual loss of the methyl group from the initial acetate (B1210297) starter unit or the cleavage of a larger tetraketide or polyketide intermediate. nih.gov This provides strong evidence that this compound is also assembled via the condensation of acetate and malonate units, a hallmark of the polyketide pathway. The general consensus is that most α-pyrones are synthesized through the polyketide pathway. nih.govresearchgate.net
Precursor Incorporation Studies (e.g., Isotopic Labeling)
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and to elucidate biosynthetic pathways. While specific isotopic labeling studies for this compound have not been extensively reported, research on analogous fungal polyketides provides a clear framework for how such studies would proceed and what they would likely reveal.
In studies of other fungal polyketides, the incorporation of ¹³C-labeled acetate ([1-¹³C]acetate and [2-¹³C]acetate) has been instrumental in confirming the polyketide origin and in determining the folding pattern of the polyketide chain. For instance, feeding experiments with isotopically labeled precursors have unequivocally supported a polyketide origin for gibepyrone A in Fusarium fujikuroi. electronicsandbooks.com Similarly, studies on aflatoxin biosynthesis have utilized labeled precursors to delineate the intricate steps of the pathway. electronicsandbooks.com
For this compound, it is hypothesized that feeding a producing fungal culture with ¹³C-labeled acetate would result in a specific labeling pattern in the final molecule, consistent with its formation from a polyketide chain assembled from acetate and malonate units. Furthermore, the use of [methyl-¹³C]methionine would be expected to label the methoxy (B1213986) group at the C-4 position, confirming S-adenosylmethionine (SAM) as the methyl donor. nih.gov
Enzymatic Biotransformations in Biosynthesis (e.g., O-Methyltransferases)
The biosynthesis of this compound from its initial polyketide precursor involves several key enzymatic transformations. One of the critical steps is the methylation of a hydroxyl group to form the methoxy group at the C-4 position. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs).
Fungal genomes contain a multitude of OMTs that play a crucial role in the diversification of secondary metabolites. These enzymes typically utilize S-adenosylmethionine (SAM) as a methyl donor to transfer a methyl group to a hydroxyl or carboxyl functionality on a substrate molecule. In the context of aflatoxin biosynthesis, for example, two distinct O-methyltransferases are involved in the methylation of hydroxyl groups on sterigmatocystin (B1681140) precursors. electronicsandbooks.com O-methyltransferase I catalyzes the methylation of demethylsterigmatocystin to sterigmatocystin. electronicsandbooks.com
It is highly probable that a specific O-methyltransferase is responsible for the regiospecific methylation of a hydroxylated pyran-2-one intermediate in the biosynthetic pathway of this compound. The identification and characterization of this enzyme would be a significant step in fully elucidating the biosynthetic machinery.
Metabolomics Approaches to Chemodiversity (e.g., Untargeted Profiling, OSMAC)
Metabolomics has emerged as a powerful tool for discovering novel natural products and for understanding the metabolic potential of microorganisms. Untargeted metabolomics, in particular, allows for a comprehensive survey of the metabolites produced by an organism under different conditions.
A study on a marine-sourced fungus, Penicillium restrictum, utilized an untargeted metabolomics approach to explore its chemical diversity. researchgate.net This investigation employed the "One Strain, Many Compounds" (OSMAC) strategy, which involves cultivating the fungus on a variety of different media to induce the production of a wider range of secondary metabolites. researchgate.net Using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) and molecular networking, the researchers were able to identify a significant number of pyran-2-one derivatives that were specifically produced under certain culture conditions. researchgate.net
Among the compounds isolated from Penicillium restrictum was 5,6-dihydro-6S-hydroxymethyl-4-methoxy-2H-pyran-2-one, a hydrogenated analog of the target compound. researchgate.net The study highlighted that the chemical diversity of pyran-2-ones was particularly high when the fungus was grown in a medium containing a mussel-derived extract. researchgate.net This demonstrates the utility of metabolomics and the OSMAC approach in uncovering the hidden chemodiversity of fungi and in identifying novel pyran-2-one compounds.
The following table summarizes the pyran-2-one derivatives identified in the Penicillium restrictum study, showcasing the chemical diversity within this class of compounds.
| Compound Name | Molecular Formula | Key Structural Features |
| 5,6-dihydro-6S-hydroxymethyl-4-methoxy-2H-pyran-2-one | C₇H₁₀O₄ | Dihydropyran-2-one ring, hydroxymethyl group, methoxy group |
| (6S, 1'R, 2'S)-LL-P880β | C₁₁H₁₆O₄ | Dihydropyran-2-one ring, dihydroxy-pentenyl side chain |
| 5,6-dihydro-4-methoxy-6S-(1'S, 2'S-dihydroxy pent-3'(E)-enyl)-2H-pyran-2-one | C₁₁H₁₆O₅ | Dihydropyran-2-one ring, dihydroxy-pentenyl side chain |
| 4-methoxy-6-(1'R, 2'S-dihydroxy pent-3'(E)-enyl)-2H-pyran-2-one | C₁₁H₁₄O₅ | Pyran-2-one ring, dihydroxy-pentenyl side chain |
| 4-methoxy-2H-pyran-2-one | C₆H₆O₃ | Simple pyran-2-one ring with a methoxy group |
| 6-pentyl-4-methoxy-2H-pyran-2-one | C₁₁H₁₆O₃ | Pyran-2-one ring with pentyl and methoxy groups |
Investigations into Biological Activities and Molecular Mechanisms
Antifungal and Antimicrobial Research
Comprehensive searches for studies on the specific antifungal and antimicrobial properties of isolated 6-Hydroxymethyl-4-methoxy-2H-pyran-2-one did not yield specific potency assessments or detailed mechanistic studies. While extracts of plants containing this compound have shown antimicrobial activity, the efficacy of the pure compound has not been detailed in the available research. mdpi.com
Inhibition of Fungal Pathogenesis (e.g., TOR Pathway Modulation)
There is currently a lack of specific research investigating the molecular mechanisms by which this compound may inhibit fungal pathogenesis, including any potential modulation of the Target of Rapamycin (TOR) signaling pathway. nih.govmdpi.comnih.govresearchgate.netmdpi.com
General Antimicrobial Potency Assessments
Specific assessments of the general antimicrobial potency of the isolated compound against various bacterial or fungal strains are not extensively documented in publicly available scientific literature.
Antioxidant Activity Studies
Opuntiol has demonstrated significant antioxidant capabilities through various in vitro and cell-based assays. These studies highlight its potential to counteract oxidative damage through direct interaction with reactive oxygen species and modulation of cellular stress responses.
Free Radical Scavenging Mechanisms
Research has shown that this compound is an effective scavenger of multiple types of free radicals. In chemical assays, Opuntiol significantly neutralizes hydroxyl (OH•), superoxide anion (O₂⁻), and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals in a manner that is dependent on its concentration. researchgate.net This direct scavenging activity indicates its capacity to neutralize harmful reactive oxygen species, which are implicated in cellular damage.
Oxidative Stress Modulation Research
Beyond direct radical scavenging, Opuntiol has been shown to modulate cellular responses to oxidative stress. In studies using mouse embryonic fibroblast (NIH/3T3) cells, pretreatment with Opuntiol protected the cells from cytotoxicity induced by ultraviolet A (UVA) radiation at a density of 10 mJ/cm². researchgate.net UVA radiation is a known inducer of reactive oxygen species (ROS) within cells. Opuntiol pretreatment was found to prevent this UVA-mediated ROS generation, thereby inhibiting subsequent lipid peroxidation and preserving the activity of crucial endogenous antioxidant enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase. researchgate.net
Furthermore, Opuntiol was observed to prevent UVA-induced DNA single-strand breaks and the loss of mitochondrial transmembrane potential, which are key events in apoptosis triggered by oxidative stress. researchgate.net In a different context, studies on human oral carcinoma (KB) cells have shown that Opuntiol can also induce the generation of ROS, which contributes to its anticancer effects by altering the mitochondrial membrane potential and promoting apoptosis. nih.gov
Enzyme Inhibitory Profile Investigations
While research on the direct enzyme inhibition of this compound is limited, a study on its O-substituted derivatives provides significant insight into the inhibitory potential of its core structure against several key enzymes. A series of derivatives were synthesized and screened for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), lipoxygenase, and α-chymotrypsin.
The screening revealed that several derivatives exhibited notable inhibitory activity. For instance, derivative 3b , 6-(acetyloxy)methyl-4-methoxy-2H-pyran-2-one, showed good inhibition against butyrylcholinesterase. Derivative 3j , a compound with a 2,4-dichlorobenzoyl group, was identified as a potent inhibitor of lipoxygenase. The results suggest that the 2H-pyran-2-one scaffold is a promising base for the development of enzyme inhibitors, with specificity and potency being highly dependent on the nature of the substituent group.
| Compound Derivative | Substituent Group | Acetylcholinesterase IC₅₀ (µM) | Butyrylcholinesterase IC₅₀ (µM) | Lipoxygenase IC₅₀ (µM) | α-Chymotrypsin IC₅₀ (µM) |
|---|---|---|---|---|---|
| 3a | Formyl | - | - | - | - |
| 3b | Acetyl | - | 142.71 ± 0.22 | - | - |
| 3c | Propionyl | - | - | - | - |
| 3d | Benzoyl | - | - | - | - |
| 3e | 4-Nitrobenzoyl | - | - | - | - |
| 3f | 3-Nitrobenzoyl | - | - | - | - |
| 3g | 4-Chlorobenzoyl | - | - | - | - |
| 3h | 3-Chlorobenzoyl | - | - | - | - |
| 3i | 2-Chlorobenzoyl | - | - | - | - |
| 3j | 2,4-Dichlorobenzoyl | - | - | 8.24 ± 0.11 | - |
| 3k | 4-Methylbenzoyl | - | - | - | - |
| 3l | Bromoacetyl | - | - | - | - |
| 3m | 2-Bromopropionyl | - | - | - | - |
| 3n | 3-Bromopropionyl | - | - | - | - |
| 3o | Chloroacetyl | - | - | - | - |
| 3p | 2,4-Dinitrophenylacetyl | - | - | - | - |
| 3q | N-Acetylglycinyl | - | - | - | - |
| 3r | N-(2,4-Dinitrophenyl)glycinyl | - | - | - | - |
| 3s | N-(2-Nitrophenyl)glycinyl | - | - | - | - |
| 3t | N-(4-Nitrophenyl)glycinyl | - | - | - | - |
Data sourced from a study on O-substituted derivatives of Opuntiol. A dash (-) indicates that significant inhibition was not reported or the compound was not a potent inhibitor for that specific enzyme under the assay conditions.
Acetylcholinesterase and Butyrylcholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a primary therapeutic strategy for conditions such as Alzheimer's disease. While direct inhibitory studies on this compound are not extensively detailed in the available literature, research has been conducted on its derivatives.
A study focused on the synthesis and enzymatic screening of O-substituted derivatives of opuntiol revealed that certain modifications to the parent structure could elicit inhibitory activity against butyrylcholinesterase. Specifically, the derivatives 6-(acetyloxy)methyl-4-methoxy-2H-pyran-2-one and N-(2,5-dimethylphenyl)-2-[(4-methoxy-6-oxo-2H-pyran-2-yl)methoxy]acetamide were identified as inhibitors of butyrylcholinesterase. The IC50 value for N-(2,5-dimethylphenyl)-2-[(4-methoxy-6-oxo-2H-pyran-2-yl)methoxy]acetamide was reported to be 8.24±0.11 µmoles/L. However, the study did not report significant acetylcholinesterase inhibition for the tested derivatives.
Table 1: Butyrylcholinesterase Inhibition by Opuntiol Derivatives
| Compound | IC50 (µmoles/L) |
|---|
This table is based on data from a study on O-substituted derivatives of opuntiol and does not include data for the parent compound.
Lipoxygenase and Chymotrypsin Modulation
Lipoxygenases (LOX) are enzymes involved in the inflammatory cascade, while chymotrypsin is a digestive enzyme. Modulation of their activity can have therapeutic implications. Research has indicated that this compound (opuntiol) possesses anti-inflammatory properties by acting as a dual inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This dual inhibition suggests a broad-spectrum anti-inflammatory potential.
In the context of chymotrypsin, a study on the derivatives of opuntiol demonstrated that several of these compounds were active against α-chymotrypsin. Among the tested derivatives, N-(3,4-dimethylphenyl)-2-[(4-methoxy-6-oxo-2H-pyran-2-yl)methoxy]acetamide was identified as a notable inhibitor with an IC50 value of 142.71 ± 0.22 µmoles/L.
Table 2: α-Chymotrypsin Inhibition by an Opuntiol Derivative
| Compound | IC50 (µmoles/L) |
|---|
This table is based on data from a study on O-substituted derivatives of opuntiol and does not include data for the parent compound.
In Silico PTP1B Inhibitor Screening
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways, making it a significant target for the development of therapeutics for diabetes and obesity. While specific in silico screening studies focusing solely on this compound as a PTP1B inhibitor are not prominently available, the general approach of using computational methods to identify PTP1B inhibitors is a well-established strategy in drug discovery. These in silico methods, such as molecular docking, are employed to predict the binding affinity and interaction patterns of potential inhibitors with the active or allosteric sites of the PTP1B enzyme.
Antineoplastic Potential Research
The potential of natural compounds to combat cancer is a major area of pharmacological research. Studies have explored the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines.
Cytotoxicity Studies on Cancer Cell Lines
Research has demonstrated the cytotoxic potential of this compound (opuntiol) against specific cancer cell lines. A notable study investigated its effects on the human glioblastoma cell line, U-87. The results indicated that opuntiol inhibited the growth of these cancer cells, with a determined half-maximal inhibitory concentration (IC50) of 357 µM. mdpi.comnih.govdovepress.com Another investigation into the antiproliferative effects of opuntiol was conducted on KB oral carcinoma cells, further supporting its potential as a cytotoxic agent against cancer.
Table 3: Cytotoxicity of this compound on a Cancer Cell Line
| Cell Line | IC50 (µM) |
|---|
Cell Cycle Regulation and Apoptosis Induction Mechanisms
Beyond simple cytotoxicity, understanding the mechanisms by which a compound induces cancer cell death is crucial. Research on this compound has shed light on its ability to induce apoptosis, a form of programmed cell death. In the study involving the U-87 glioblastoma cell line, it was found that opuntiol's growth-inhibitory effects were mediated through the induction of apoptosis. mdpi.comnih.gov A key molecular event identified was the significant upregulation of active caspase-3, a critical executioner enzyme in the apoptotic pathway. mdpi.comnih.govdovepress.com This finding suggests that opuntiol can trigger the intrinsic or extrinsic apoptotic cascade, leading to the systematic dismantling of cancer cells.
Receptor and Target Interaction Studies
Investigating the direct molecular targets of a compound is fundamental to understanding its mechanism of action. Studies have identified that this compound (opuntiol) and its nanoparticle formulations can interact with and suppress key inflammatory receptors. Specifically, research has shown that opuntiol can downregulate the expression of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4). mdpi.com These receptors play a crucial role in the innate immune system and are implicated in the pathogenesis of various inflammatory diseases. The suppression of TLR2 and TLR4 by opuntiol provides a molecular basis for its observed anti-inflammatory effects. mdpi.com
Computational Drug Discovery and Design Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as 6-Hydroxymethyl-4-methoxy-2H-pyran-2-one or its derivatives, and a target protein at the atomic level.
Studies on O-substituted derivatives of Opuntiol have shown inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant targets in the management of Alzheimer's disease. nih.gov While specific docking studies for the parent compound are not extensively published, the typical methodology involves using the crystal structure of the target enzyme (e.g., human BChE, PDB ID: 4B0P) to define a binding pocket. researchgate.net
In a typical docking simulation for a pyranone derivative targeting BChE, the ligand is placed into the active site gorge of the enzyme. The binding mode is then analyzed, with key interactions often involving:
Hydrogen Bonding: The hydroxyl and methoxy (B1213986) groups of the pyranone core, along with substituents, can form hydrogen bonds with amino acid residues in the active site, such as those in the catalytic triad (B1167595) (Ser, His, Glu).
Hydrophobic Interactions: The pyranone ring and any alkyl or aryl substituents can engage in hydrophobic interactions with non-polar residues within the enzyme's gorge.
Pi-Pi Stacking: Aromatic rings in more complex analogues can form pi-pi stacking interactions with aromatic residues like Tryptophan (Trp) or Tyrosine (Tyr) in the active site.
The binding affinity, often expressed as a docking score (e.g., in kcal/mol), is calculated to rank different derivatives. A lower docking score generally indicates a more favorable binding interaction. This analysis helps to rationalize the observed biological activities of synthesized analogues and provides a structural basis for their mechanism of inhibition. nih.gov
Virtual Screening Methodologies
Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govresearchgate.net The this compound scaffold can be used as a starting point in a VS campaign to discover novel enzyme inhibitors.
A structure-based virtual screening (SBVS) approach would typically proceed as follows: nih.govresearchgate.net
Target Preparation: An X-ray crystal structure of the target enzyme (e.g., SIRT2, AChE) is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site or pocket. nih.govresearchgate.net
Library Compilation: A compound library is selected for screening. This can be a commercial database like ChemDIV, an in-house collection of compounds, or a focused library built around the 2H-pyran-2-one core. nih.govresearchgate.net
Docking and Scoring: The library of compounds is docked into the prepared target protein's active site using software like AutoDock. researchgate.net Each compound is assigned a score based on how well it fits into the binding site and the predicted strength of its interactions.
Hit Selection: A consensus approach among different scoring functions may be used to rank the compounds. nih.gov The top-ranked compounds ("hits") are then selected for visual inspection of their binding poses to ensure they form meaningful interactions with the target. These selected hits are then prioritized for acquisition and subsequent in vitro biological testing to validate the computational predictions. nih.govresearchgate.net
Rational Design of Pyranone Analogues
Rational design involves modifying a chemical structure based on an understanding of its biological activity to create new molecules with improved properties. nih.govslideshare.net A study involving the synthesis of a series of new O-substituted derivatives of Opuntiol provides a clear example of this approach. The primary goal was to investigate how modifications to the 6-hydroxymethyl group would affect the compound's inhibitory potential against various enzymes.
Starting with the parent compound, this compound, various functional groups were attached to the oxygen of the hydroxymethyl moiety. The resulting analogues were then tested for their ability to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. The findings revealed that different substituents led to varied levels of enzyme inhibition, demonstrating a clear structure-activity relationship. For instance, certain derivatives showed significant inhibitory activity against butyrylcholinesterase, a key therapeutic target.
The table below summarizes the enzyme inhibition data for selected O-substituted derivatives of Opuntiol.
Table 1: Enzyme Inhibition by Opuntiol Derivatives This is an interactive table. You can sort the columns by clicking on the headers.
| Compound Name | Substituent (R) | Butyrylcholinesterase IC₅₀ (µM) |
|---|---|---|
| 6-(Acetyloxy)methyl-4-methoxy-2H-pyran-2-one | -COCH₃ | > 500 |
| 6-[(Chloroacetyl)oxy]methyl-4-methoxy-2H-pyran-2-one | -COCH₂Cl | 201.13 ± 0.96 |
| 6-[(Bromoacetyl)oxy]methyl-4-methoxy-2H-pyran-2-one | -COCH₂Br | 142.71 ± 0.22 |
| 6-[(Iodoacetyl)oxy]methyl-4-methoxy-2H-pyran-2-one | -COCH₂I | 25.15 ± 0.15 |
| N-(2-((4-methoxy-6-oxo-6H-pyran-2-yl)methoxy)-2-oxoethyl)acetamide | -COCH₂NHCOCH₃ | 8.24 ± 0.11 |
Data sourced from a study on O-substituted derivatives of natural opuntiol.
This systematic modification and subsequent biological evaluation exemplify a rational approach to developing more potent enzyme inhibitors from a natural product lead.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a series of pyranone analogues, such as the O-substituted derivatives of Opuntiol, a QSAR model can be developed to predict the inhibitory activity of new, unsynthesized compounds.
The process involves:
Data Collection: A dataset of structurally related compounds with their corresponding biological activities (e.g., IC₅₀ values) is compiled. The data from the rational design of Opuntiol analogues is well-suited for this purpose.
Descriptor Calculation: For each molecule in the series, various molecular descriptors are calculated. These descriptors quantify different physicochemical properties, including:
Hydrophobic properties (e.g., LogP)
Electronic properties (e.g., Hammett constants, dipole moment)
Steric properties (e.g., molar refractivity, van der Waals radii)
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical validation techniques to ensure it is robust and reliable.
For the pyranone scaffold, QSAR studies on similar series have shown that factors like hydrophobicity (LogP) and molar refractivity (MR) often play a significant role in determining inhibitory activity against targets like cyclooxygenase (COX). nih.gov A positive correlation with LogP suggests that hydrophobic interactions are important for binding, while a positive MR term indicates that larger, more polarizable molecules may exhibit better activity. nih.gov Developing a QSAR model for Opuntiol derivatives would enable the prediction of activity for new analogues, thereby guiding the synthesis of more potent and selective inhibitors in a more efficient manner. nih.gov
Structure Activity Relationship Sar Studies and Derivative Development
Design and Synthesis of Novel Pyranone Derivatives
The primary approach to designing novel derivatives of 6-Hydroxymethyl-4-methoxy-2H-pyran-2-one has centered on the modification of the hydroxyl group at the 6-methyl position. This has been achieved through the synthesis of a series of O-substituted analogs, introducing a variety of functional groups to probe the effects of steric and electronic changes on biological activity.
A key study in this area reported the synthesis of twenty new O-substituted derivatives of opuntiol. researchgate.net The synthesis commenced with the protection of the hydroxyl group of the parent compound, followed by reaction with a range of electrophiles to introduce diverse substituents. These included simple alkyl and acyl groups, as well as more complex aromatic and heteroaromatic moieties. The successful synthesis of these derivatives was confirmed using various spectroscopic techniques, including Fast Atom Bombardment Mass Spectrometry (FAB-MS), Infrared (IR) spectroscopy, and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. researchgate.net
Elucidation of Structural Determinants for Biological Efficacy
Following their synthesis, the novel pyranone derivatives were screened against a panel of enzymes to determine their biological efficacy and to elucidate key structural determinants for their activity. The enzymes targeted in these screenings included acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-chymotrypsin. researchgate.net
The screening results revealed that specific structural modifications led to significant inhibitory activity against certain enzymes. For instance, two derivatives, 6-(acetyloxy)methyl-4-methoxy-2H-pyran-2-one and N-(2,5-dimethylphenyl)-2-((4-methoxy-6-oxo-2H-pyran-2-yl)methoxy)acetamide , were identified as inhibitors of butyrylcholinesterase.
Furthermore, a number of derivatives demonstrated activity against α-chymotrypsin. These included 6-(acetyloxy)methyl-4-methoxy-2H-pyran-2-one , 6-(ethoxymethyl)-4-methoxy-2H-pyran-2-one , 4-methoxy-6-((phenylmethoxy)methyl)-2H-pyran-2-one , 6-((2-bromoethyloxy)methyl)-4-methoxy-2H-pyran-2-one , N-(5-chloro-2-ethoxyphenyl)-2-((4-methoxy-6-oxo-2H-pyran-2-yl)methoxy)acetamide , N-(3,4-dimethylphenyl)-2-((4-methoxy-6-oxo-2H-pyran-2-yl)methoxy)acetamide , and N-(3,5-dimethylphenyl)-2-((4-methoxy-6-oxo-2H-pyran-2-yl)methoxy)acetamide . Among these, N-(3,4-dimethylphenyl)-2-((4-methoxy-6-oxo-2H-pyran-2-yl)methoxy)acetamide was found to be a particularly potent inhibitor of α-chymotrypsin, with an IC50 value of 142.71 ± 0.22 µM.
These findings highlight the importance of the substituent at the 6-position in modulating the biological activity of the pyranone scaffold. The presence of both simple and more complex substituted acetamide moieties at this position appears to be a key determinant for enzymatic inhibition.
| Compound Name | Target Enzyme | Activity (IC50) |
|---|---|---|
| 6-(acetyloxy)methyl-4-methoxy-2H-pyran-2-one | Butyrylcholinesterase | Inhibitor |
| N-(2,5-dimethylphenyl)-2-((4-methoxy-6-oxo-2H-pyran-2-yl)methoxy)acetamide | Butyrylcholinesterase | Inhibitor |
| 6-(acetyloxy)methyl-4-methoxy-2H-pyran-2-one | α-chymotrypsin | Active |
| 6-(ethoxymethyl)-4-methoxy-2H-pyran-2-one | α-chymotrypsin | Active |
| 4-methoxy-6-((phenylmethoxy)methyl)-2H-pyran-2-one | α-chymotrypsin | Active |
| 6-((2-bromoethyloxy)methyl)-4-methoxy-2H-pyran-2-one | α-chymotrypsin | Active |
| N-(5-chloro-2-ethoxyphenyl)-2-((4-methoxy-6-oxo-2H-pyran-2-yl)methoxy)acetamide | α-chymotrypsin | Active |
| N-(3,4-dimethylphenyl)-2-((4-methoxy-6-oxo-2H-pyran-2-yl)methoxy)acetamide | α-chymotrypsin | 142.71 ± 0.22 µM |
| N-(3,5-dimethylphenyl)-2-((4-methoxy-6-oxo-2H-pyran-2-yl)methoxy)acetamide | α-chymotrypsin | Active |
Development of Hybrid Pyranone-Containing Chemical Entities
The development of hybrid molecules, which combine two or more pharmacophores into a single chemical entity, is a growing strategy in drug discovery to achieve multi-target activity or to enhance the properties of a parent compound. While the synthesis of derivatives of this compound has been explored, the development of hybrid molecules specifically incorporating this pyranone scaffold is not extensively documented in the reviewed scientific literature.
The broader field of medicinal chemistry has seen the successful design and synthesis of various pyran-containing hybrid compounds with a range of biological activities, such as anticancer and antimicrobial effects. nih.gov These studies often involve the fusion or linking of a pyran ring with other heterocyclic systems like pyridines, pyrazoles, or phthalazinones. nih.gov This general success suggests that the this compound scaffold could be a valuable component in the future design of novel hybrid chemical entities with potentially synergistic or enhanced biological activities.
Advanced Research Methodologies and Techniques in Pyranone Studies
Metabolomics and Chemotaxonomic Profiling
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, serves as a powerful tool for discovering novel pyranones and understanding their biological context. Untargeted metabolomics, in particular, is employed to capture a broad snapshot of the metabolites produced by an organism under specific conditions. This approach is instrumental in chemotaxonomic profiling, where the chemical phenotype of an organism is used as a basis for its classification and differentiation.
A key strategy in fungal metabolomics is the "One Strain, Many Compounds" (OSMAC) approach, which involves cultivating a single fungal strain under various conditions (e.g., different media, temperatures, or co-culture) to stimulate the production of a wider array of secondary metabolites. nih.gov For instance, research on the marine-sourced fungus Penicillium restrictum, isolated from a blue mussel, utilized the OSMAC method with 14 different culture media to explore its metabolic potential. nih.gov This study revealed that the production of a diverse range of pyran-2-ones was specifically induced when the fungus was grown in a medium containing mussel extract, highlighting how environmental cues can trigger biosynthetic gene clusters. nih.gov
The resulting metabolic profiles, rich in pyranone derivatives, function as a chemical fingerprint. This fingerprint not only aids in the discovery of new natural products but also provides chemotaxonomic data that can distinguish between closely related fungal species or even different strains of the same species based on their unique secondary metabolite production. The identification of 6-Hydroxymethyl-4-methoxy-2H-pyran-2-one, also known as Opuntiol, from the plant Opuntia dillenii is another example of its characterization within a specific biological source, contributing to the chemotaxonomic understanding of that species. researchgate.net
Advanced Chromatographic and Spectrometric Coupling (e.g., HPLC-HRMS/MS)
The identification and quantification of this compound from complex biological extracts rely heavily on the coupling of advanced separation and detection techniques. The combination of High-Performance Liquid Chromatography (HPLC) with High-Resolution Mass Spectrometry (HRMS/MS) is a cornerstone of modern natural product research. nih.gov
In a typical workflow, an extract is first subjected to HPLC, which separates the individual compounds. A Diode-Array Detector (DAD) can provide initial classification, as the pyran-2-one scaffold has characteristic UV absorption maxima (approx. 280 nm for a pyran-2-one and 238 nm for a 5,6-dihydropyran-2-one). nih.gov The separated compounds then enter the mass spectrometer, where HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound. Tandem mass spectrometry (MS/MS) further fragments the molecule, and the resulting fragmentation pattern provides crucial information for structural elucidation. nih.gov
To manage the vast datasets generated by these analyses, researchers employ multivariate statistical methods. Techniques like Principal Component Analysis (PCA) and Orthogonal Projection to Latent Structure Discriminant Analysis (O-PLSDA) are used to discern patterns and identify the most significant differences in metabolite production between various experimental groups. nih.gov This integrated approach was successfully used in the analysis of Penicillium restrictum extracts, leading to the annotation of numerous pyran-2-one derivatives. nih.gov
| Technique | Purpose in Pyranone Analysis | Source |
|---|---|---|
| HPLC (High-Performance Liquid Chromatography) | Separates individual compounds in a complex mixture. | nih.gov |
| UV/DAD (Ultraviolet/Diode-Array Detection) | Provides preliminary identification based on characteristic UV absorbance of the pyranone core. | nih.gov |
| HRMS (High-Resolution Mass Spectrometry) | Determines the precise mass and elemental formula of the compound. | nih.gov |
| MS/MS (Tandem Mass Spectrometry) | Fragments the molecule to generate a pattern used for structural elucidation. | nih.gov |
| PCA and O-PLSDA | Statistical analysis of large datasets to identify significant metabolic variations. | nih.gov |
Genetic and Molecular Biology Tools in Mechanistic Investigations (e.g., CRISPR/Cas9)
Understanding the biosynthesis of pyranones like this compound requires delving into the fungal genome. These compounds are typically polyketides, synthesized by large, multifunctional enzymes known as polyketide synthases (PKS). nih.gov The genes encoding these enzymes are often organized in biosynthetic gene clusters (BGCs), which also contain genes for tailoring enzymes (e.g., methyltransferases, oxidases) that modify the initial polyketide backbone to create the final, complex structure. nih.govmdpi.com
A primary challenge is to link a specific BGC to the production of a particular pyranone. Modern molecular biology offers powerful tools for this purpose, with the CRISPR/Cas9 gene-editing system being particularly transformative for fungal genetics. nih.govmdpi.com This technology allows for precise and efficient gene deletion, which is the definitive method for establishing gene function. nih.gov
For example, in studies on the fungus Trichoderma atroviride, a known producer of the related compound 6-pentyl-alpha-pyrone, researchers identified a candidate PKS gene (pks1) within a conserved BGC. nih.gov To confirm its role, they used the CRISPR/Cas9 system to excise the entire pks1 gene. The resulting deletion mutants (Δpks1) were then cultivated and their metabolic output was analyzed. The analysis showed a complete absence of 6-pentyl-alpha-pyrone production in the mutants, unequivocally demonstrating that pks1 is the key enzyme for its biosynthesis. nih.gov Such genetic investigations are crucial for mapping the biosynthetic pathway and provide a foundation for metabolic engineering, where these pathways can be manipulated to enhance the production of valuable compounds or to generate novel derivatives.
| Step | Methodology | Objective | Source |
|---|---|---|---|
| 1. Genome Mining | Bioinformatic analysis of fungal genome sequences. | Identify putative Polyketide Synthase (PKS) genes and their associated Biosynthetic Gene Clusters (BGCs). | nih.govnih.gov |
| 2. Target Selection | Phylogenetic and comparative genomic analyses. | Select a candidate BGC likely responsible for producing the pyranone of interest. | nih.gov |
| 3. Gene Editing | CRISPR/Cas9-mediated gene deletion. | Create a knockout mutant by precisely removing the core PKS gene from the fungal genome. | nih.govnih.gov |
| 4. Phenotypic Analysis | Comparative metabolic profiling (e.g., HPLC-MS) of the wild-type vs. the mutant strain. | Determine if the deletion of the gene results in the loss of pyranone production. | nih.govnih.gov |
| 5. Functional Confirmation | Interpretation of analytical data. | Conclusively link the specific gene/BGC to the biosynthesis of the target pyranone. | nih.gov |
Theoretical Chemistry and Simulation Methods
Alongside experimental work, theoretical and computational chemistry provides invaluable insights into the intrinsic properties of pyranone molecules. These in silico methods can predict structure, reactivity, and potential biological interactions, guiding further experimental design.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comnih.gov For pyranone derivatives, DFT calculations can determine optimized molecular geometries, bond lengths, and angles. mdpi.comcu.edu.eg Furthermore, it can predict key reactivity descriptors. For instance, the Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) maps can identify the most electron-rich sites on the molecule, which are susceptible to electrophilic attack. mdpi.com Calculations of Bond Dissociation Energies (BDE) can be used to assess the molecule's stability against autoxidation processes. mdpi.com
Molecular Docking is another critical simulation technique used to predict how a small molecule, or ligand, such as this compound, might bind to the active site of a protein or enzyme. nih.gov This method computationally places the ligand into the binding site of a target protein and calculates a scoring function, often expressed as binding energy in kcal/mol, to estimate the strength of the interaction. nih.govmdpi.com The simulation also reveals the preferred orientation of the ligand and the specific intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the complex. nih.gov This information is fundamental for hypothesizing a compound's mechanism of action and for the rational design of new derivatives with improved biological activity. nih.gov
| Computational Method | Information Provided for Pyranones | Application | Source |
|---|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, charge distribution, molecular electrostatic potential (MEP), bond energies. | Predicting molecular stability, reactivity, and sites of chemical interaction. | mdpi.comnih.govacs.org |
| Molecular Docking | Binding affinity (scoring function), preferred binding pose, intermolecular interactions with a target protein. | Predicting potential biological targets and mechanism of action; guiding the design of new bioactive compounds. | nih.govmdpi.comnih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of the molecule over time in a specific environment (e.g., water). | Assessing conformational stability and interactions with solvent molecules. | mdpi.com |
Future Perspectives and Emerging Research Avenues
Exploration of Undiscovered Biological Roles
The 2H-pyran-2-one core is a recurring motif in a multitude of natural products that exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. bohrium.com This established precedent strongly suggests that 6-Hydroxymethyl-4-methoxy-2H-pyran-2-one may possess a broader range of biological functions than currently known. Future research should systematically screen this compound against a diverse panel of biological targets.
Table 1: Potential Biological Activities for Future Investigation
| Potential Biological Role | Rationale based on Analogous Compounds | Suggested Screening Assays |
|---|---|---|
| Anticancer | Many pyran-2-one derivatives have demonstrated cytotoxic effects against various cancer cell lines. bohrium.com | Cell viability assays (e.g., MTT, XTT) against a panel of human cancer cell lines (e.g., breast, lung, colon). |
| Anti-inflammatory | The 2H-pyran-2-one scaffold is associated with anti-inflammatory properties. bohrium.com | Assays for inhibition of key inflammatory mediators (e.g., COX-1, COX-2, lipoxygenase) and cytokine production. |
| Antimicrobial | Fungal secondary metabolites, including pyrones, are a rich source of antimicrobial agents. nih.govscribd.com | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a range of pathogenic bacteria and fungi. |
| Enzyme Inhibition | The structural features of the compound may allow it to interact with the active sites of various enzymes. For instance, certain 4-hydroxy-2H-pyran-2-ones are known to inhibit HIV protease. researchgate.net | Screening against a library of therapeutically relevant enzymes (e.g., proteases, kinases, phosphatases). |
Further exploration into its role as a secondary metabolite in fungi and plants could also reveal its ecological functions, such as its involvement in chemical defense mechanisms or symbiotic relationships. mdpi.comresearchgate.net
Innovations in Synthetic Strategies for Complex Analogues
The development of novel and efficient synthetic routes is paramount for creating a library of analogues of this compound. This would enable systematic structure-activity relationship (SAR) studies to identify derivatives with enhanced potency and selectivity. The 2H-pyran-2-one ring is a versatile building block in organic synthesis. umich.edu
Recent advancements in synthetic methodologies for 2-pyrones offer promising avenues for creating complex analogues. nih.gov Metal-catalyzed reactions, such as those employing palladium, have proven effective in the synthesis of substituted 2-pyrones. nih.gov Additionally, one-pot synthesis procedures and microwave-assisted organic synthesis (MAOS) can provide rapid and efficient access to a variety of pyran-2-one derivatives. researchgate.netresearchgate.net
Future synthetic efforts could focus on:
Modification of the hydroxymethyl group: Esterification, etherification, or replacement with other functional groups could significantly impact biological activity.
Alteration of the methoxy (B1213986) group: Substitution with other alkoxy groups or bioisosteres may modulate the electronic properties and binding interactions of the molecule.
Introduction of substituents on the pyran ring: The addition of various functional groups at the C-3 and C-5 positions could lead to novel analogues with unique biological profiles. researchgate.net
Table 2: Emerging Synthetic Methodologies for Pyran-2-one Analogue Synthesis
| Synthetic Strategy | Description | Potential Application for Analogue Synthesis |
|---|---|---|
| Metal-Catalyzed Cross-Coupling | Reactions like Sonogashira and Stille couplings can be used to introduce aryl or other substituents onto the pyran-2-one core. nih.govresearchgate.net | Synthesis of analogues with diverse aromatic and heteroaromatic substitutions. |
| Domino Reactions | Multi-component reactions that form several bonds in a single operation, offering high atom and step economy. nih.gov | Efficient construction of complex, fused, or highly substituted pyran-2-one structures. |
| Photocycloadditions | Light-induced cycloaddition reactions can be employed to create novel polycyclic systems containing the pyran-2-one moiety. imist.ma | Generation of structurally unique and diverse chemical scaffolds. |
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic understanding of the biological effects of this compound, the integration of various "omics" technologies is essential. nih.gov This systems biology approach can elucidate the compound's mechanism of action, identify its cellular targets, and uncover novel biomarkers.
Transcriptomics: By analyzing changes in gene expression profiles in cells or tissues treated with the compound, researchers can identify the signaling pathways and cellular processes that are modulated. nih.gov This can provide clues about the compound's primary targets and downstream effects.
Metabolomics: This involves the comprehensive analysis of all metabolites within a biological system. nih.gov Metabolomic profiling can reveal how the compound alters cellular metabolism and can help to identify specific metabolic pathways that are affected. maastrichtuniversity.nl
Proteomics: The study of the entire protein complement of a cell or organism can identify proteins that directly bind to the compound or whose expression levels are altered upon treatment.
The integrated analysis of data from these different omics platforms can provide a more complete picture of the compound's biological activity than any single approach alone. researchgate.net For instance, correlating changes in gene expression with alterations in metabolite levels can help to construct detailed models of the compound's mechanism of action. mdpi.com This approach has been successfully applied to understand the biosynthesis of other fungal secondary metabolites and can be a powerful tool for investigating this compound. scribd.comresearchgate.net
Q & A
Q. How is Opuntiol isolated and purified from natural sources?
Opuntiol is isolated from Opuntia dillenii Haw. via methanol extraction followed by sequential solvent partitioning. The dried plant material is exhaustively extracted with methanol, and the crude extract is partitioned using solvents of increasing polarity (n-hexane, chloroform, ethyl acetate, n-butanol). Further purification employs column chromatography with silica gel, eluting with gradients of hexane/chloroform/methanol. Fractionation yields pure Opuntiol, confirmed via TLC and spectroscopic analysis .
Q. What spectroscopic and crystallographic methods are used to confirm Opuntiol’s structure?
- Single-crystal X-ray diffraction (XRD): Determines the planar molecular geometry (monoclinic P21/c space group, unit cell parameters: a = 4.0499 Å, b = 18.101 Å, c = 9.4743 Å, β = 96.72°) and hydrogen-bonding network .
- NMR/IR spectroscopy: Identifies functional groups (e.g., hydroxymethyl, methoxy) and planar aromaticity. Key signals include O–H stretches (~3200 cm⁻¹ in IR) and methoxy proton resonances (~δ 3.8 ppm in ¹H NMR) .
Q. What biological activities have been reported for Opuntiol?
Opuntiol exhibits antiproliferative activity against cancer cell lines, validated via in vitro assays (e.g., MTT). Its bioactivity is attributed to interactions with cellular targets such as kinases or DNA, though mechanistic studies are ongoing. Comparative studies with synthetic analogs (e.g., 3-acetyl derivatives) highlight the importance of substituent positioning .
Advanced Research Questions
Q. How is SHELXL employed in refining Opuntiol’s crystal structure, and what challenges arise?
SHELXL refines XRD data using least-squares minimization, incorporating anisotropic displacement parameters for non-H atoms. Key steps:
- Data handling: Integration of 1268 reflections (Rint = 0.046) with constraints for H atoms.
- Hydrogen bonding: O–H···O and C–H···O interactions are modeled, contributing to a 3D network (e.g., O4–H4···O2, 2.67 Å). Challenges include resolving deviations in methyl/methylene groups (max. 0.027 Å from planarity) and managing extinction effects (coefficient = 0.0080) .
Q. How do intermolecular interactions influence Opuntiol’s crystal packing and stability?
The crystal lattice is stabilized by:
- Classical O–H···O bonds: Between hydroxymethyl and carbonyl groups (e.g., O4–H4···O2).
- Non-classical C–H···O interactions: Involving methoxy and pyranone rings (e.g., C7–H7B···O1, 3.32 Å). These interactions form infinite chains along the b-axis, enhancing thermal stability and influencing solubility .
Q. What methodological strategies address discrepancies in crystallographic data interpretation?
- Multi-software validation: Cross-checking results with PLATON (for symmetry) and ORTEP-3 (for thermal ellipsoids).
- Restraints: Applying geometric constraints for disordered groups (e.g., methyl rotation).
- Data-to-parameter ratio optimization: Ensuring >10:1 to avoid overfitting (e.g., 1268 reflections vs. 105 parameters in Opuntiol) .
Q. How does Opuntiol’s bioactivity compare to synthetic pyranone analogs?
Opuntiol’s natural hydroxymethyl and methoxy substituents enhance bioavailability compared to synthetic derivatives (e.g., 6-benzyloxymethyl-4-methyl-5,6-dihydro-pyran-2-one). In vitro assays show Opuntiol’s superior antiproliferative potency (IC50 values ~10 µM vs. ~50 µM for some analogs), likely due to improved membrane permeability .
Methodological Considerations
Q. How to ensure purity during Opuntiol isolation?
- Flash chromatography: Use silica gel with MeOH:CHCl3 (2:98) for high-resolution separation.
- HPLC-DAD/MS: Confirm purity (>95%) and detect co-eluting impurities via UV/Vis (λmax ~270 nm) .
Q. What experimental precautions are critical for handling pyranone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
